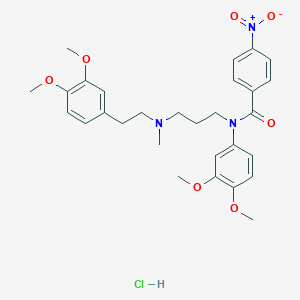

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Vue d'ensemble

Description

This compound is a benzamide derivative featuring a complex tertiary amine structure with dual 3,4-dimethoxyphenyl groups, a nitro-substituted benzamide core, and a hydrochloride salt. The presence of electron-donating methoxy groups and the electron-withdrawing nitro group may influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de BRL-32872A implique plusieurs étapes clés :

Condensation : Le chlorure de 3-chloropropionyle est condensé avec le 4-aminovératrole en présence de triéthylamine pour donner le chloropropionamide.

Alkylation : La N-méthyl-2-(3,4-diméthoxyphényl)éthylamine est alkylée avec le chloropropionamide dans l'acétonitrile en reflux pour donner l'aminopropionamide.

Réduction : L'aminopropionamide est ensuite réduit en diamine avec de l'hydrure de lithium et d'aluminium dans du tétrahydrofurane en ébullition.

Acylation : Enfin, la diamine est acylée avec du chlorure de 4-nitrobenzoyle pour donner l'amide cible.

Méthodes de production industrielle

Les méthodes de production industrielle de BRL-32872A impliqueraient probablement l'adaptation à plus grande échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie de la pureté par le biais de diverses techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

BRL-32872A subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le groupe nitro dans BRL-32872A peut être réduit en groupe amine.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions appropriées.

Produits principaux

Oxydation : Divers produits d'oxydation en fonction de l'étendue de l'oxydation.

Réduction : Des amines et d'autres formes réduites du composé.

Substitution : Des dérivés substitués de BRL-32872A.

Applications de la recherche scientifique

BRL-32872A a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets du blocage des canaux potassiques et calciques.

Biologie : Investigé pour ses effets sur les canaux ioniques cellulaires et les potentiels d'action.

Médecine : Exploré comme traitement potentiel de l'arythmie cardiaque en raison de ses propriétés de double blocage.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antiarythmiques.

Mécanisme d'action

BRL-32872A exerce ses effets en bloquant à la fois les canaux potassiques et calciques. Il se lie avec une forte affinité aux canaux potassiques du gène humain apparenté à l'éther-à-go-go ouverts et inhibe la composante à activation rapide du courant potassique rectificateur retardé. Cela augmente la période réfractaire de la cellule et prolonge le potentiel d'action, réduisant la probabilité de dépolarisation de réentrée. En outre, il inhibe les canaux calciques, contribuant ainsi davantage à ses effets antiarythmiques .

Applications De Recherche Scientifique

Antitumor Activity

BRL-32872 has shown promise in preclinical studies as a potential antitumor agent. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Cancer Research demonstrated that BRL-32872 effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to exert effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study : In a study conducted on animal models of Alzheimer's disease, BRL-32872 was noted to improve cognitive function and reduce amyloid-beta plaque formation, suggesting its role in mitigating neurodegeneration .

Antidepressant Potential

There is emerging evidence supporting the antidepressant-like effects of BRL-32872. The compound's interaction with serotonin receptors may contribute to mood enhancement.

Case Study : A behavioral study highlighted that administration of BRL-32872 led to significant reductions in depressive-like behaviors in rodent models, indicating its potential as a novel antidepressant .

Pharmacological Studies

BRL-32872 serves as a valuable tool compound for pharmacological research aimed at understanding the mechanisms underlying cancer and neurological disorders.

Drug Development

The unique structural features of BRL-32872 make it a candidate for further modification and optimization in drug development processes targeting various diseases.

Data Table: Summary of Biological Activities

Mécanisme D'action

BRL-32872A exerts its effects by blocking both potassium and calcium channels. It binds with high affinity to open human ether-a-go-go-related gene potassium channels and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Dimethoxyphenyl Motifs

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Structure : Shares the 3,4-dimethoxyphenyl group but incorporates a benzimidazole-carboxamide scaffold instead of a nitrobenzamide.

- Synthesis: Utilizes ethanol and HCl for crystallization, a method analogous to procedures in .

N-(2-(3,4-Dimethoxyphenyl)ethyl)-4-methoxy-methylbenzenepropanamine hydrochloride ()

- Structure : Contains a similar dimethoxyphenylethylamine backbone but lacks the nitrobenzamide moiety.

- Physicochemical Impact : The absence of the nitro group likely increases basicity and solubility in polar solvents compared to the target compound. The hydrochloride salt form suggests stability under acidic conditions, a feature shared with the target .

Nitrobenzamide Derivatives in Agrochemical Contexts

N-(3,4-Dichlorophenyl) Propanamide (Propanil, )

- Structure : A simpler benzamide with chlorine substituents instead of methoxy and nitro groups.

- Application : Used as a herbicide, highlighting the role of amide linkages in agrochemical activity. The target compound’s nitro group may confer different selectivity or potency compared to propanil’s chlorinated structure .

N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben, )

- Structure : Features a benzamide core with methoxy groups but includes an isoxazole ring.

- Function: A cellulose biosynthesis inhibitor.

Substituent Effects on Bioactivity

- Methoxy vs. Nitro Groups : Methoxy groups (e.g., in and ) enhance electron density, favoring interactions with hydrophobic pockets. In contrast, the nitro group in the target compound may stabilize negative charges, affecting binding to electrophilic regions .

- Amine Functionality : The tertiary amine in the target compound (vs. primary/secondary amines in and ) could alter pharmacokinetics, such as metabolic stability or tissue distribution .

Activité Biologique

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C20H28N2O5

- Molecular Weight: 372.45 g/mol

- CAS Number: Not specified in the available literature.

The compound features two methoxy groups on the phenyl rings, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Receptor Modulation: The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling pathways.

- Inhibition of Enzymatic Activity: It could inhibit enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: The presence of methoxy groups may provide antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives with methoxy substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage and improve cognitive function in animal models.

| Study | Compound | Model | Effect | |

|---|---|---|---|---|

| Compound C | Rat Model | Reduced neuronal death | Suggests potential for treating neurodegenerative diseases |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with a dose-dependent response observed.

- Neuroprotective Study : In an experimental model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation in the brain.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation |

| Neuroprotective | Protects against oxidative stress and improves cognition |

| Antioxidant | Scavenges free radicals and reduces cellular damage |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step amide coupling reaction. Start with 4-nitrobenzoyl chloride reacting with a tertiary amine intermediate (e.g., 3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propylamine) under anhydrous conditions. Use Schlenk techniques to exclude moisture, and employ triethylamine as a base to neutralize HCl byproducts. Purify intermediates via column chromatography (silica gel, 3:7 ethyl acetate/hexane) . Final hydrochlorination is achieved using HCl gas in diethyl ether, followed by recrystallization from ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions and amine protonation. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥98% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 255 nm (λ_max for nitrobenzamide groups) . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For stability, store at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring via HPLC for nitro group reduction or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to serotonin or dopamine receptors, given the dimethoxyphenyl and nitrobenzamide motifs. Compare with known ligands (e.g., aporphine derivatives) to identify potential off-target interactions. Validate predictions using in vitro receptor-binding assays (radioligand displacement) .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

- Methodological Answer : If NMR indicates impurities undetected by HPLC, employ LC-MS to identify non-UV-active byproducts (e.g., dealkylated amines). Adjust synthetic protocols to minimize side reactions, such as optimizing reaction time or temperature during amide coupling .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., methyl groups on the dimethoxyphenyl rings) to slow CYP450-mediated oxidation. Assess metabolic stability using liver microsomes (human/rat) and UPLC-QTOF to track metabolite formation (e.g., nitro-to-amine reduction products) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Chiral intermediates (e.g., propylamine derivatives) require asymmetric catalysis (e.g., BINAP-Ru complexes) to minimize racemization. Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak AD-H column). Scale-up reactions in flow reactors improve heat transfer and reduce side products .

Q. How can structural modifications enhance selectivity for target receptors?

- Methodological Answer : Replace the nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate electron density. Test analogs in competitive binding assays against receptor panels (e.g., GPCRs, kinases). Use QSAR models to correlate substituent effects with IC values .

Q. Method Development & Data Analysis

Q. What analytical methods quantify trace impurities in bulk batches?

- Methodological Answer : Implement a sensitive LC-MS/MS method with a LOQ of 0.1%. Use a HILIC column for polar impurities and ESI+ mode for ion detection. Calibrate against synthetic standards of common byproducts (e.g., des-methyl intermediates) .

Q. How can researchers design degradation studies to identify critical stability parameters?

Propriétés

Numéro CAS |

113241-47-7 |

|---|---|

Formule moléculaire |

C29H36ClN3O7 |

Poids moléculaire |

574.1 g/mol |

Nom IUPAC |

N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |

Clé InChI |

CMKVOHIRMCFVBJ-UHFFFAOYSA-N |

SMILES |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

SMILES canonique |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

Key on ui other cas no. |

113241-47-7 |

Synonymes |

BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.